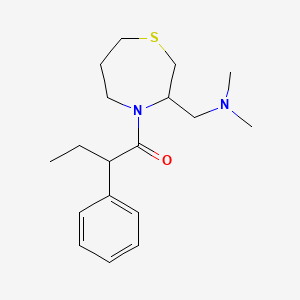

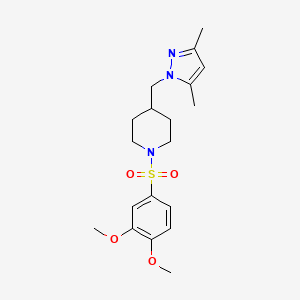

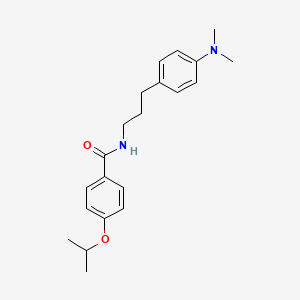

2-甲氧基-N-((4-苯基四氢-2H-吡喃-4-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process that often involves the use of starting materials such as indanones, phenyl isothiocyanates, and various acids and amines. For example, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in nine steps with a 1% overall chemical yield . Similarly, the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involved the reaction of the corresponding acid chloride with anesthesin followed by hydrolysis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The geometrical parameters obtained from XRD studies were in good agreement with the calculated values using density functional theory (DFT) .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including polymerization inhibition, as seen with methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which was classified as a tubulin inhibitor . The compound inhibited tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their crystalline forms, thermal behavior, and vibrational frequencies, are characterized using various analytical techniques. For example, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized by X-ray powder diffractometry, thermal analysis, and IR spectroscopy . The antioxidant properties of benzamide derivatives can also be determined using tests like the DPPH free radical scavenging test .

科学研究应用

结构特征和合成

- 已探索了类似化合物的结构特征,如甲基3-(苯甲酰氨基)-6-甲基-2-氧代-2H-吡喃-5-羧酸甲酯和N-[5-(3,4-二甲氧基苯基)-6-甲基-2-氧代-2H-吡喃-3-基]苯甲酰胺。这些化合物通过N–H···O相互作用形成中心对称的氢键二聚体。它们展示了由π–π相互作用和弱C–H···O氢键控制的有趣超分子聚集(Kranjc et al., 2012)。

- 已建立了一种用于合成与所讨论化合物相关的CCR5拮抗剂的实用方法,展示了该化合物在药物开发中的潜力(Ikemoto et al., 2005)。

晶体学和分子相互作用

- 对类似化合物的晶体结构和分子相互作用的研究显示了氢键和π–π相互作用在这些化合物的稳定性和性质中的重要性。例如,甲基2-苯甲酰氨基-4-(3,4-二甲氧基苯基)-5-甲基苯甲酸酯通过C-H···O和C-H···π(芳香烃)氢键的组合形成三维框架结构(Kranjc et al., 2011)。

药理活性

- 类似于2-甲氧基-N-((4-苯基四氢-2H-吡喃-4-基)甲基)苯甲酰胺的新异芳基苯甲酰胺衍生物已显示出作为葡萄糖激酶激活剂的潜力,表明在治疗2型糖尿病中的潜在应用。这些化合物已在体外和体内展示出显著的药理活性(Park et al., 2014)。

抗菌活性

- 已合成与2-甲氧基-N-((4-苯基四氢-2H-吡喃-4-基)甲基)苯甲酰胺结构相关的化合物,并显示出显著的抗菌活性。例如,某些合成化合物已对诸如枯草芽孢杆菌和金黄色葡萄球菌等细菌菌株表现出显著活性(Rai et al., 2009)。

作用机制

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Given its structure, it may potentially interact with pathways involving aromatic and heterocyclic compounds .

Result of Action

Based on its structure, it may potentially interact with various cellular targets and exert a range of effects .

属性

IUPAC Name |

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-18-10-6-5-9-17(18)19(22)21-15-20(11-13-24-14-12-20)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSLOSSHFCTZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)

![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)

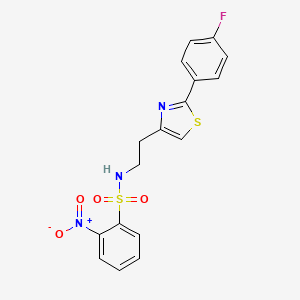

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)

![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)